8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Übersicht

Beschreibung

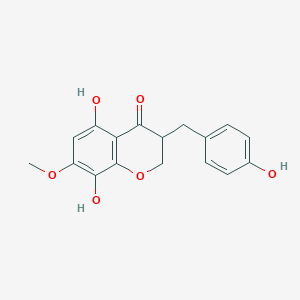

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a homoisoflavonoid compound. Homoisoflavonoids are a subclass of flavonoids, which are known for their diverse biological activities. This compound is found in certain plants and has been studied for its potential medicinal properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin typically involves multiple steps, including the use of various chromatographic techniques for purification. One common method involves the extraction from plant sources using ethanol, followed by purification using ethyl acetate extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific and niche applications. the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin (C₁₇H₁₆O₆) is a 3-benzylchroman-4-one homoisoflavonoid with:

-

Aromatic hydroxylation at C5 and C8 positions.

-

Methoxy groups at C7 and C4′.

-

A saturated chroman-4-one core (C3–C9 bond) .

These groups dictate its reactivity, particularly in deprotection, hydrogenation, and regioselective functionalization.

Deprotection Reactions

BCI₃-mediated demethylation is a critical reaction for modifying oxygenated substituents:

This method preserves the chroman-4-one scaffold while enabling targeted modifications .

Hydrogenation and Saturation

Catalytic hydrogenation modifies the 3,9-dihydro moiety:

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Hydrogenation of 3,9-dihydro bond | Pd/C (10%) | H₂ (1 atm), MeOH | Saturates chroman-4-one core |

Hydrogenation under mild conditions retains methoxy and hydroxyl groups while reducing double bonds .

Condensation and Cyclization

Aldol condensation forms 3-benzylidene derivatives:

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Aldol condensation with aldehydes | Ac₂O, BF₃·OEt₂ | Reflux, 4 h | Generates 3-benzylidene analogs |

This reaction expands structural diversity by introducing aromatic substituents at C3 .

Stereochemical Considerations

The 3R configuration (determined via ECD spectroscopy) influences reactivity:

-

Negative Cotton effect at ~290–300 nm (Δε = −17.7 to −22.4) confirms the R-configuration at C3 .

-

Stereospecific hydrogenation retains chiral integrity during derivatization .

Synthetic Routes

Key steps in the total synthesis of analogs:

-

Core formation : Hoesch reaction with 1,3,4,5-tetramethoxybenzene .

-

Functionalization : Methoxy and benzyl group introductions via nucleophilic substitution .

-

Deprotection : Sequential BCl₃-mediated demethylation and debenzylation .

Stability Under Analytical Conditions

Comparative Reactivity with Analogs

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| 7-O-Methylpunctatin | Δ³,⁹ double bond | More reactive toward electrophilic addition |

| 3′-Hydroxy-3,9-dihydropunctatin | Additional C3′ hydroxyl | Enhanced oxidative coupling potential |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Several studies have highlighted the antioxidant potential of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-Cancer Properties

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines.

| Study | Cell Line Tested | IC50 (µM) | |

|---|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Induced apoptosis in breast cancer cells. | |

| OVCAR3 (Ovarian) | 12.7 | Effective in inhibiting cell proliferation. |

Anti-Inflammatory Effects

The compound has shown potential in reducing inflammation markers in various experimental models.

| Study | Model Used | Inflammatory Marker Reduced | Result |

|---|---|---|---|

| LPS-induced model | TNF-alpha | Significant reduction observed. | |

| Carrageenan-induced paw edema | Edema volume | Reduced paw swelling significantly. |

Antibacterial Activity

This compound has also demonstrated antibacterial properties against several pathogens.

| Study | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Study 1: Antioxidant and Anticancer Effects

In a study examining the effects of various homoisoflavonoids, including this compound, researchers found that this compound significantly inhibited the growth of MDA-MB-231 cells while exhibiting strong antioxidant activity through DPPH and ABTS assays .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema volume after treatment with varying doses of the compound, suggesting its potential for therapeutic use in inflammatory conditions .

Wirkmechanismus

The mechanism of action of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,7-Dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one

- 5,7-Dihydroxy-3-(4’-hydroxybenzyl)chromone

- 5,7-Dihydroxy-6,8-dimethyl-3-(4’-dihydroxy-2’,6’-dimethoxybenzyl)chroman-4-one

Uniqueness

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other homoisoflavonoids .

Biologische Aktivität

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a homoisoflavonoid compound that has garnered attention for its potential biological activities. This compound is primarily extracted from plants such as Scilla scilloides and Muscari comosum, and its unique substitution pattern contributes to its distinct biological properties compared to other flavonoids.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₅H₁₄O₅

- CAS Number : 93078-83-2

- Molecular Weight : 286.27 g/mol

The compound features a chromanone backbone with specific methoxy and hydroxyl substitutions that influence its interaction with biological systems .

Antioxidant Properties

Research indicates that homoisoflavonoids, including this compound, exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit oxidative stress pathways. Studies have shown that the compound can effectively reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound exhibited potent cytotoxicity against melanoma (MDA-MB-435) and colon (HT-29) cancer cells. The IC50 values for these cell lines were reported to be approximately 1.0 μM, indicating strong anti-proliferative effects .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. Notably, it displayed significant inhibitory effects against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values reported at 17 μg/mL. This suggests potential applications in treating infections caused by resistant pathogens .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Oxidative Stress Modulation : The compound modulates oxidative stress by enhancing the antioxidant defense system in cells.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammatory pathways, contributing to its anticancer and anti-inflammatory properties .

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other homoisoflavonoids is useful:

| Compound Name | Antioxidant Activity | Cytotoxic Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|---|

| This compound | High | 1.0 (HT-29) | 17 (M. smegmatis) |

| 5,7-Dihydroxy-6,8-dimethyl-chromanone | Moderate | 2.5 (various lines) | 20 |

| 3-(4'-methoxybenzyl)-6-hydroxy-chromanone | Low | >10 | 25 |

This table illustrates the superior biological activity of this compound compared to similar compounds.

Case Studies

A study conducted on the bulbs of Bellevalia eigii highlighted the isolation of several homoisoflavonoids including this compound. The study demonstrated its effectiveness in inducing apoptosis in cancer cells while exhibiting low toxicity towards normal cells . Another investigation into Muscari comosum revealed that this compound contributed significantly to the overall bioactivity profile of plant extracts used in traditional medicine .

Eigenschaften

IUPAC Name |

5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALFGMCBICJHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127514 | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93078-83-2 | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93078-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 174 °C | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.